N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

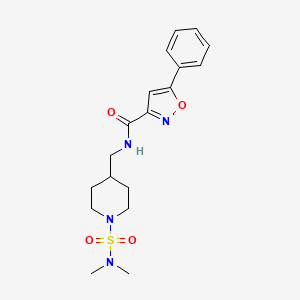

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule featuring a piperidine core substituted with an N,N-dimethylsulfamoyl group at the 1-position. This piperidine moiety is linked via a methylene bridge to a 5-phenylisoxazole-3-carboxamide scaffold. The 5-phenylisoxazole component provides a rigid aromatic system, often associated with target binding in medicinal chemistry.

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)13-19-18(23)16-12-17(26-20-16)15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJJMQDUBXXVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine Ring : Contributes to pharmacological properties.

- Dimethylsulfamoyl Group : Enhances interaction with biological targets.

- 5-Phenylisoxazole Moiety : Significant for binding affinity and specificity.

The IUPAC name for this compound is this compound, with the chemical formula .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The exact mechanism depends on the specific biological system being studied, but it is hypothesized to involve:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in disease pathways.

- Receptor Modulation : Interacting with receptors to influence signaling cascades.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.

- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial properties of various derivatives, including this compound. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is necessary to elucidate the full scope of its anticancer mechanisms.

Anti-inflammatory Mechanisms

Research indicates that this compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cellular models. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1797574-99-2)

- Key Differences: Piperidine Substitution: The benzooxazol-2-yl group replaces the dimethylsulfamoyl group, introducing a fused aromatic system. Isoxazole Substitution: The 5-position is substituted with a furan-2-yl group instead of phenyl, reducing hydrophobicity.

- Molecular Weight : 392.4 g/mol (vs. ~400–420 g/mol estimated for the target compound, assuming similar backbone).

- Implications : The benzooxazole substituent may enhance binding to aromatic-rich enzymatic pockets, while the furan could improve solubility compared to phenyl.

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2034351-57-8)

- Key Differences :

- Core Structure : A 1,3,5-triazine ring replaces the piperidine, introducing a planar, electron-deficient system.

- Substituents : The 4-methoxy and 6-pyrrolidinyl groups on the triazine may facilitate hydrogen bonding and charge transfer interactions.

- Molecular Weight : 380.4 g/mol (lighter than the target compound due to the triazine core).

Pharmacological and Functional Comparisons

Receptor Binding Profiles

For example:

- Cannabinoid receptor ligands like WIN 55212-2 show higher CB2 affinity due to specific aromatic and alkyl substituents .

- The dimethylsulfamoyl group in the target compound may mimic polar interactions seen in CB1/CB2 ligands, though its sulfonamide group could diverge in efficacy or selectivity.

Therapeutic Potential

- Goxalapladib (CAS 412950-27-7, ) targets atherosclerosis via phospholipase A2 inhibition. Its naphthyridine core and trifluoromethyl biphenyl substituents suggest a focus on lipophilic enzyme interactions .

- The target compound’s phenylisoxazole and sulfamoyl groups might align with anti-inflammatory or central nervous system applications, though further studies are needed.

Data Table: Structural and Molecular Comparison

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves coupling the isoxazole-3-carboxamide core with a functionalized piperidine derivative. For example, K₂CO₃ in DMF is used as a base to facilitate alkylation or sulfamoylation reactions at room temperature, as seen in analogous procedures . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) and monitoring reaction times to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., piperidin-4-ylmethyl linkage and phenylisoxazole orientation). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. Comparative analysis with literature-reported spectral data for structurally related compounds (e.g., pyrazole-carboxamides ) is critical to rule out regioisomeric impurities.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer : Systematic SAR involves synthesizing analogs with modifications to the piperidine sulfamoyl group, phenylisoxazole substituents, or methylene linker. For example:

- Replace the N,N-dimethylsulfamoyl group with other sulfonamide derivatives to assess steric/electronic effects on target binding.

- Introduce electron-withdrawing/donating groups on the phenyl ring (e.g., chloro, methoxy) and evaluate bioactivity shifts.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by prior studies on pyrazole-carboxamide analogs . Validate predictions with in vitro assays (IC₅₀ measurements).

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, endpoint measurements). To resolve conflicts:

- Replicate experiments under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).

- Perform dose-response curves with multiple replicates to confirm potency trends.

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).

- Re-examine compound purity and stability under assay conditions using HPLC .

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

- Methodological Answer :

- In vitro hepatic microsome assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated metabolism.

- Identification of metabolites : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare fragmentation patterns with databases (e.g., Metlin).

- Stability in buffer : Test pH-dependent degradation (e.g., simulated gastric fluid at pH 2 vs. intestinal fluid at pH 6.8) to guide formulation studies .

Q. How can researchers optimize molecular docking studies for this compound’s putative targets?

- Methodological Answer :

- Protein preparation : Use crystallographic structures (PDB) of homologous targets (e.g., kinases, GPCRs) and refine missing residues with molecular modeling tools (e.g., MODELLER).

- Ligand parametrization : Assign partial charges and tautomeric states using Gaussian or AMBER force fields.

- Validation : Perform redocking with co-crystallized ligands to ensure scoring function reliability (RMSD < 2.0 Å).

- Consensus scoring : Combine results from Glide, Surflex-Dock, and AutoDock to reduce false positives .

Data Analysis and Technical Challenges

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor degradation via UPLC-PDA with a C18 column (e.g., 5 µm, 150 mm × 4.6 mm).

- Degradant identification : Use LC-QTOF-MS to profile degradation products. Compare fragmentation patterns with synthetic standards or literature data for related isoxazole derivatives .

Q. How should researchers design experiments to assess the compound’s selectivity across protein targets?

- Methodological Answer :

- Panel screening : Test the compound against a diverse panel of enzymes/receptors (e.g., CEREP’s BioPrint® panel) at 10 µM.

- Kinase profiling : Use competitive binding assays (e.g., KinomeScan) to quantify % inhibition at 1 µM.

- Counter-screening : Include structurally related off-targets (e.g., sulfamoyl-containing inhibitors) to identify scaffold-specific liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.